molecular formula C24H34N4O3S B14966361 2-((4-oxo-3-(3-oxo-3-(piperidin-1-yl)propyl)-3,4-dihydroquinazolin-2-yl)thio)-N,N-dipropylacetamide

2-((4-oxo-3-(3-oxo-3-(piperidin-1-yl)propyl)-3,4-dihydroquinazolin-2-yl)thio)-N,N-dipropylacetamide

Cat. No.: B14966361
M. Wt: 458.6 g/mol
InChI Key: HJVCVEVLSMJVKE-UHFFFAOYSA-N
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Description

2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE is a complex organic compound that features a quinazoline core, a piperidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the condensation of anthranilic acid with formamide, followed by cyclization. The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE apart is its unique combination of functional groups and structural features. This combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H34N4O3S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[4-oxo-3-(3-oxo-3-piperidin-1-ylpropyl)quinazolin-2-yl]sulfanyl-N,N-dipropylacetamide

InChI

InChI=1S/C24H34N4O3S/c1-3-13-26(14-4-2)22(30)18-32-24-25-20-11-7-6-10-19(20)23(31)28(24)17-12-21(29)27-15-8-5-9-16-27/h6-7,10-11H,3-5,8-9,12-18H2,1-2H3

InChI Key

HJVCVEVLSMJVKE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC(=O)N3CCCCC3

Origin of Product

United States

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